molecular formula C17H17N5OS B2362169 N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034581-83-2

N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

Cat. No. B2362169
CAS RN: 2034581-83-2
M. Wt: 339.42
InChI Key: IJZLRYHTWUNVSU-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzo[d]thiazol-2-yl and pyrimidine, which are both aromatic heterocyclic compounds . These types of compounds are often used in the development of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely involve the fusion of a benzo[d]thiazol-2-yl ring and a pyrimidine ring, with a piperidin-1-yl group and a carboxamide group attached .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Similar compounds have been evaluated for their in vitro antitubercular activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .

Future Directions

The future directions for research on this compound could involve further exploration of its potential uses, such as its potential as an anti-mycobacterial agent . Additionally, more research could be done to fully understand its mechanism of action and to optimize its synthesis process.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-6-piperidin-1-ylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-16(21-17-20-12-6-2-3-7-14(12)24-17)13-10-15(19-11-18-13)22-8-4-1-5-9-22/h2-3,6-7,10-11H,1,4-5,8-9H2,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZLRYHTWUNVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

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